5-Nitrobenzo(a)pyrene

説明

5-ニトロベンゾ(a)ピレンは、ニトロ化された多環芳香族炭化水素です。これは、コールタール、タバコの煙、および焼き肉などに見られるベンゾ(a)ピレンの誘導体です。ベンゾ(a)ピレン構造に結合したニトロ基は、その化学的性質と反応性を大きく変化させます。

2. 製法

合成経路と反応条件

5-ニトロベンゾ(a)ピレンの合成は、通常、ベンゾ(a)ピレンのニトロ化を伴います。このプロセスは、濃硝酸と濃硫酸の混合物を使用して行うことができます。反応は通常、ニトロ化速度を制御し、過剰なニトロ化を防ぐために低温で行われます。

反応条件:

試薬: ベンゾ(a)ピレン、濃硝酸、濃硫酸

温度: 0-5°C

反応時間: 数時間、目的の収率と純度に依存します

工業生産方法

5-ニトロベンゾ(a)ピレンの工業生産は、同様の原理に従っていますが、より大規模に行われます。このプロセスでは、高収率と純度を確保するために反応条件を慎重に制御する必要があります。連続フロー反応器を使用すると、効率と安全性を向上させることができます。

3. 化学反応の分析

反応の種類

5-ニトロベンゾ(a)ピレンは、以下を含むさまざまな化学反応を起こします。

還元: ニトロ基は、塩酸中でのスズ(II)塩化物などの還元剤を使用してアミノ基に還元することができます。

酸化: この化合物は、強い条件下で酸化され、キノンやその他の酸化誘導体の生成につながります。

置換: ニトロ基は求核置換反応に関与し、他の官能基に置き換えることができます。

一般的な試薬と条件

還元: スズ(II)塩化物、塩酸、室温

酸化: 過マンガン酸カリウム、酸性または塩基性条件、高温

置換: アミンやチオールなどの求核剤、多くの場合、触媒の存在下または塩基性条件下

主要な生成物

還元: 5-アミノベンゾ(a)ピレン

酸化: さまざまなキノンと酸化多環芳香族炭化水素

置換: ニトロ基を置換したさまざまな官能基を持つ誘導体

4. 科学研究への応用

5-ニトロベンゾ(a)ピレンは、さまざまな分野の科学研究で使用されています。

化学: これは、ニトロ化された多環芳香族炭化水素の反応性を研究するためのモデル化合物として役立ちます。

生物学: 研究者は、その変異原性と発がん性を理解するために、DNAやタンパク質などの生体分子との相互作用を調べています。

医学: 研究は、がんの発生におけるその潜在的な役割と、細胞プロセスへの影響に焦点を当てています。

産業: 特定の多環芳香族炭化水素構造を必要とする材料や化学物質の開発に使用されています。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitrobenzo(a)pyrene typically involves the nitration of benzo(a)pyrene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is usually conducted at low temperatures to control the rate of nitration and to prevent over-nitration.

Reaction Conditions:

Reagents: Benzo(a)pyrene, concentrated nitric acid, concentrated sulfuric acid

Temperature: 0-5°C

Reaction Time: Several hours, depending on the desired yield and purity

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance efficiency and safety.

化学反応の分析

Types of Reactions

5-Nitrobenzo(a)pyrene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride in hydrochloric acid.

Oxidation: The compound can be oxidized under strong conditions, leading to the formation of quinones and other oxidized derivatives.

Substitution: The nitro group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

Reduction: Tin(II) chloride, hydrochloric acid, room temperature

Oxidation: Potassium permanganate, acidic or basic conditions, elevated temperatures

Substitution: Nucleophiles such as amines or thiols, often in the presence of a catalyst or under basic conditions

Major Products

Reduction: 5-Aminobenzo(a)pyrene

Oxidation: Various quinones and oxidized polycyclic aromatic hydrocarbons

Substitution: Derivatives with different functional groups replacing the nitro group

科学的研究の応用

5-Nitrobenzo(a)pyrene is used in various fields of scientific research:

Chemistry: It serves as a model compound for studying the reactivity of nitrated polycyclic aromatic hydrocarbons.

Biology: Researchers investigate its interactions with biological molecules, such as DNA and proteins, to understand its mutagenic and carcinogenic properties.

Medicine: Studies focus on its potential role in cancer development and its effects on cellular processes.

Industry: It is used in the development of materials and chemicals that require specific polycyclic aromatic hydrocarbon structures.

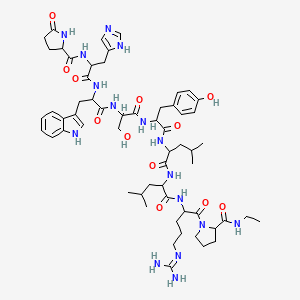

作用機序

5-ニトロベンゾ(a)ピレンの生物学的効果は、主に細胞成分と相互作用できる反応性中間体を形成する能力によるものです。ニトロ基は、代謝的に活性化されてニトロソ誘導体とヒドロキシルアミン誘導体となり、DNAとタンパク質に結合し、変異と細胞損傷を引き起こす可能性があります。これらの相互作用は、シトクロムP450酵素の活性化を含むさまざまな分子経路を介して媒介されます。

6. 類似化合物の比較

5-ニトロベンゾ(a)ピレンは、次のような他のニトロ化された多環芳香族炭化水素と比較できます。

- 6-ニトロベンゾ(a)ピレン

- 1-ニトロピレン

- 3-ニトロフルオランテン

独自性

5-ニトロベンゾ(a)ピレンのニトロ基の位置は、その反応性と生物学的効果に影響を与えます。他のニトロ化された多環芳香族炭化水素と比較して、それはさまざまなレベルの変異原性と発がん性を示す可能性があり、特定の研究アプリケーションのためのユニークな化合物になります。

特定のセクションの詳細をご希望ですか?

類似化合物との比較

5-Nitrobenzo(a)pyrene can be compared with other nitrated polycyclic aromatic hydrocarbons, such as:

- 6-Nitrobenzo(a)pyrene

- 1-Nitropyrene

- 3-Nitrofluoranthene

Uniqueness

The position of the nitro group in this compound influences its reactivity and biological effects. Compared to other nitrated polycyclic aromatic hydrocarbons, it may exhibit different levels of mutagenicity and carcinogenicity, making it a unique compound for specific research applications.

Would you like more details on any specific section?

特性

IUPAC Name |

5-nitrobenzo[a]pyrene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11NO2/c22-21(23)18-11-14-6-3-5-12-8-9-16-15-7-2-1-4-13(15)10-17(18)20(16)19(12)14/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKCWZYOGNPJKLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C3=C4C(=CC2=C1)C(=CC5=CC=CC(=C54)C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50178768 | |

| Record name | Benzo(a)pyrene, 5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24027-83-6 | |

| Record name | Benzo(a)pyrene, 5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024027836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(a)pyrene, 5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,5R)-9-(p-Tolylsulfonyl)-9-azabicyclo[3.3.1]nona-2,6-diene](/img/structure/B12108589.png)

![7-[(2-aminocyclohexyl)amino]-5-[(3-methyl-1H-indol-7-yl)amino]-3H-pyrido[3,4-d]pyridazin-4-one](/img/structure/B12108596.png)

![3-Iodo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B12108623.png)